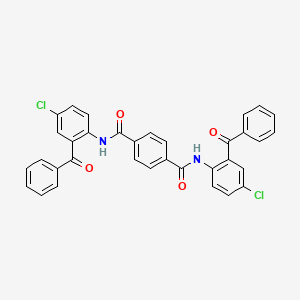![molecular formula C17H20N2O4S B5144721 N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, commonly known as MPASB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPASB belongs to the class of sulfonylbenzamide derivatives and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of MPASB involves the inhibition of specific enzymes and receptors in the body. MPASB has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. Additionally, MPASB has been shown to inhibit the activity of the receptor TRPV1, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
MPASB has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of glucose and insulin in the blood, making it a potential treatment for diabetes. Additionally, MPASB has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPASB in lab experiments is its high potency and specificity. MPASB has been found to have a high affinity for specific enzymes and receptors, making it an ideal candidate for targeted therapies. However, one of the limitations of using MPASB in lab experiments is its potential toxicity. MPASB has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of MPASB. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of MPASB in various diseases, including cancer, diabetes, and inflammation. Finally, the development of novel delivery systems for MPASB may enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, MPASB is a synthetic compound that has shown promising results in the treatment of various diseases. Its high potency and specificity make it an ideal candidate for targeted therapies, although its potential toxicity may limit its use in certain applications. Further research is needed to investigate the potential therapeutic applications of MPASB and to optimize its synthesis and delivery methods.
Synthesis Methods
The synthesis of MPASB involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with N-methyl-N-propylamine to form N-(methylpropyl)amino-4-chlorobenzamide. The final step involves the reaction of N-(methylpropyl)amino-4-chlorobenzamide with sodium sulfite to form MPASB.
Scientific Research Applications
MPASB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. MPASB has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-11-19(2)24(22,23)16-6-4-5-13(12-16)17(21)18-14-7-9-15(20)10-8-14/h4-10,12,20H,3,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYNCVSSNXIVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)

![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)



